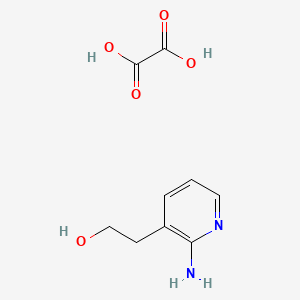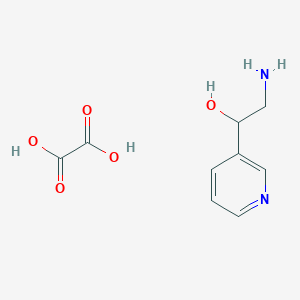
2-Amino-1-pyridin-3-YL-ethanol oxalate
Overview
Description
2-Amino-1-pyridin-3-YL-ethanol oxalate (APEO) is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. APEO is a derivative of pyridin-3-yl-ethanol, which is an important intermediate in the synthesis of many pharmaceuticals and other compounds. APEO has a wide range of potential applications in the fields of biochemistry and physiology, due to its unique structure and properties.
Scientific Research Applications
Catalytic Applications
Research has explored the catalytic properties of substances related to 2-Amino-1-pyridin-3-YL-ethanol oxalate, emphasizing their role in facilitating various chemical reactions. For instance, studies have highlighted the effectiveness of catalase in catalyzing coupled oxidation reactions, including the secondary oxidation of ethanol to acetaldehyde. This reaction is significant for understanding the enzymatic processes involved in alcohol metabolism and the effects of hydrogen peroxide (H2O2) on these processes (Keilin & Hartree, 1945).
Chemical Synthesis and Complexation
Further research delves into the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the resulting products with metals such as Cu(II) and Cd(II). These studies provide insights into the formation of novel compounds with potential applications in material science, catalysis, and as ligands in coordination chemistry. The ability of these compounds to form stable complexes with metals has been examined through various analytical techniques, including X-ray diffraction and spectroscopy, revealing their potential for creating new materials with unique properties (Mardani et al., 2019).
Protective Groups in Polymer Chemistry
The utility of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has been investigated, demonstrating its effectiveness in chemical and thermal cleavage processes. This research has applications in polymer chemistry, where such protecting groups are crucial for the synthesis and modification of polymers. The findings suggest the broader applicability of 2-(pyridin-2-yl)ethanol in the development of polymers with specific properties, including those with biomedical applications (Elladiou & Patrickios, 2012).
Enzymatic and Organic Catalyst Systems
Research on hybrid enzymatic and organic catalyst systems for the oxidation of ethanol demonstrates the integration of 2-Amino-1-pyridin-3-YL-ethanol oxalate related compounds in innovative catalytic processes. These studies pave the way for applications in biosensors, environmental monitoring, and biofuel cells by showcasing the ability to oxidize ethanol to carbon dioxide efficiently in acidic conditions. This interdisciplinary approach combines organic chemistry and biochemistry to address challenges in energy and environmental science (Franco et al., 2020).
properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c8-4-7(10)6-2-1-3-9-5-6;3-1(4)2(5)6/h1-3,5,7,10H,4,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZMOBWLPELGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-pyridin-3-YL-ethanol oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



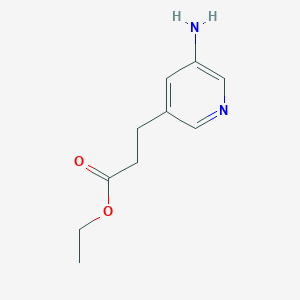

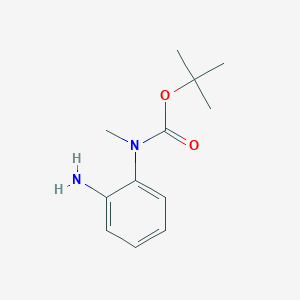




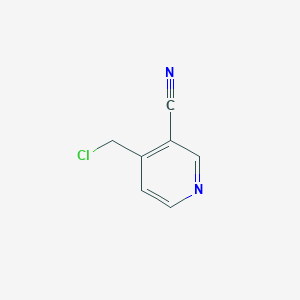
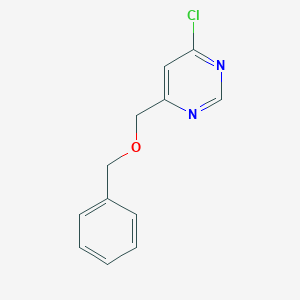
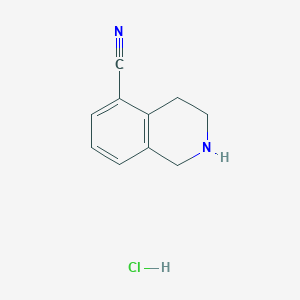
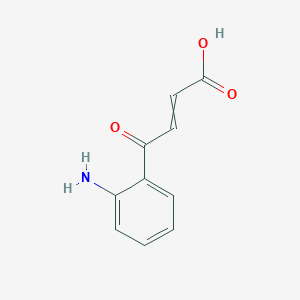

![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)
